molecular formula C14H15N3 B13949526 3,6-Diamino-9-ethylcarbazole CAS No. 50717-02-7

3,6-Diamino-9-ethylcarbazole

Cat. No.: B13949526
CAS No.: 50717-02-7
M. Wt: 225.29 g/mol
InChI Key: VYQYKCAZJQOVJO-UHFFFAOYSA-N
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Description

3,6-Diamino-9-ethylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their versatile functionalization, excellent electrical and electrochemical properties, and unique optical properties . This compound is particularly interesting due to its applications in various fields such as optoelectronics, biosensors, and molecularly imprinted polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-9-ethylcarbazole typically involves the functionalization of carbazole at the 3 and 6 positions. One common method includes the reaction of 9-ethylcarbazole with nitro compounds followed by reduction to introduce amino groups at the desired positions . The reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate the nitration and subsequent reduction steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-9-ethylcarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazoles, quinonoid derivatives, and other functionalized carbazole compounds .

Mechanism of Action

The mechanism of action of 3,6-Diamino-9-ethylcarbazole involves its interaction with specific molecular targets and pathways. In biosensors, the compound functions by detecting changes in interfacial impedance derived from the recognition of target molecules on the MIP layer . This interaction leads to high sensitivity and selectivity in detection applications.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diamino-9-methylcarbazole
  • 3,6-Diamino-9-propylcarbazole
  • 3,6-Diamino-9-butylcarbazole

Uniqueness

Compared to its analogs, 3,6-Diamino-9-ethylcarbazole exhibits unique properties such as higher sensitivity and selectivity in molecular recognition applications. Its ethyl group provides an optimal balance between steric hindrance and electronic effects, making it a preferred choice for various applications .

Properties

CAS No.

50717-02-7

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

9-ethylcarbazole-3,6-diamine

InChI

InChI=1S/C14H15N3/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2,15-16H2,1H3

InChI Key

VYQYKCAZJQOVJO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N

Origin of Product

United States

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